![molecular formula C12H8F6 B14339279 [3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene CAS No. 109270-36-2](/img/structure/B14339279.png)
[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene is a chemical compound known for its unique structure and properties It consists of a cyclobutyl ring substituted with difluoro and tetrafluoroethylidene groups, attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene typically involves multiple steps. One common method includes the cyclization of a suitable precursor under specific conditions to form the cyclobutyl ring, followed by the introduction of difluoro and tetrafluoroethylidene groups. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of [3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
[3,3-Difluoro-2-(1,2,2,2-tetrafluoroethylidene)cyclobutyl]benzene: A closely related compound with similar structural features.
Other fluorinated cyclobutylbenzenes: Compounds with varying degrees of fluorination and different substituents on the cyclobutyl ring.
Uniqueness
[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene is unique due to its specific arrangement of fluorine atoms and the tetrafluoroethylidene group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
109270-36-2 |
|---|---|
Fórmula molecular |
C12H8F6 |
Peso molecular |
266.18 g/mol |
Nombre IUPAC |
[3,3-difluoro-2-(1,2,2,2-tetrafluoroethylidene)cyclobutyl]benzene |
InChI |
InChI=1S/C12H8F6/c13-10(12(16,17)18)9-8(6-11(9,14)15)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clave InChI |
QGKAEJCXXMVZQA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=C(C(F)(F)F)F)C1(F)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




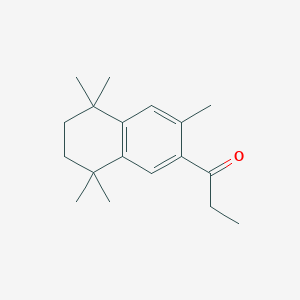
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)
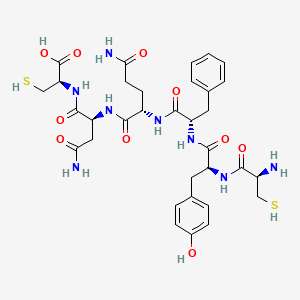
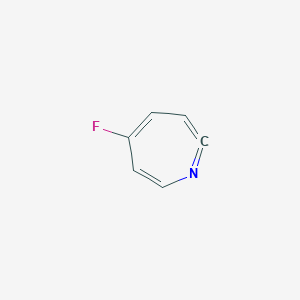
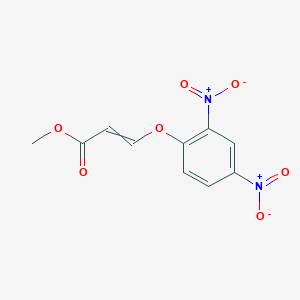
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride](/img/structure/B14339235.png)
![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
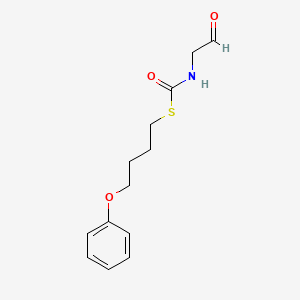
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
